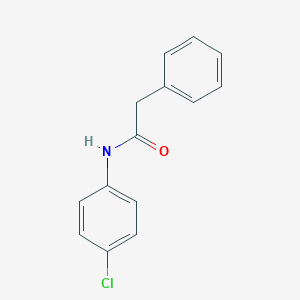
N-(4-chlorophenyl)-2-phenylacetamide
Description
N-(4-Chlorophenyl)-2-phenylacetamide is a substituted acetamide featuring a phenyl group at the 2-position and a 4-chlorophenyl substituent on the nitrogen atom. This compound serves as a key intermediate in organic synthesis, particularly in alkylation reactions and the preparation of heterocyclic derivatives. Its reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine substituent, which modulates the nucleophilicity of the amide nitrogen and the stability of intermediates in synthetic pathways .
Properties
CAS No. |
2990-06-9 |
|---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
WYJLJXRDWVMLDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Mechanism
The electronic nature of substituents on the phenyl ring significantly impacts reaction mechanisms in alkylation and benzylation reactions:
Key Findings :
Insights :
Physicochemical Properties
Trends :
- Chlorine substituents enhance lipophilicity, impacting solubility in aqueous media.
- Heterocyclic incorporation (e.g., thienopyrimidine) increases molecular weight and complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


